(2S)-2-[[(2S)-2-[2-[[2-[[(2S)-2-[Bis(prop-2-enyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]ethylsulfanyl]-3-phenylpropanoyl]amino]-4-methylpentanoic acid
(2S)-2-[[(2S)-2-[2-[[2-[[(2S)-2-[Bis(prop-2-enyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]ethylsulfanyl]-3-phenylpropanoyl]amino]-4-methylpentanoic acid
ICI 154129, a peptide analog, is a selective δ opioid antagonist.
Brand Name:
Vulcanchem
CAS No.:
83420-94-4
VCID:
VC0549363
InChI:
InChI=1S/C34H46N4O6S/c1-5-17-38(18-6-2)29(21-26-12-14-27(39)15-13-26)32(41)36-23-31(40)35-16-19-45-30(22-25-10-8-7-9-11-25)33(42)37-28(34(43)44)20-24(3)4/h5-15,24,28-30,39H,1-2,16-23H2,3-4H3,(H,35,40)(H,36,41)(H,37,42)(H,43,44)/t28-,29-,30-/m0/s1
SMILES:
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)SCCNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N(CC=C)CC=C
Molecular Formula:
C34H46N4O6S
Molecular Weight:
638.8 g/mol
(2S)-2-[[(2S)-2-[2-[[2-[[(2S)-2-[Bis(prop-2-enyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]ethylsulfanyl]-3-phenylpropanoyl]amino]-4-methylpentanoic acid
CAS No.: 83420-94-4
Peptides
VCID: VC0549363
Molecular Formula: C34H46N4O6S
Molecular Weight: 638.8 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 83420-94-4 |
---|---|
Product Name | (2S)-2-[[(2S)-2-[2-[[2-[[(2S)-2-[Bis(prop-2-enyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]ethylsulfanyl]-3-phenylpropanoyl]amino]-4-methylpentanoic acid |
Molecular Formula | C34H46N4O6S |
Molecular Weight | 638.8 g/mol |
IUPAC Name | (2S)-2-[[(2S)-2-[2-[[2-[[(2S)-2-[bis(prop-2-enyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]ethylsulfanyl]-3-phenylpropanoyl]amino]-4-methylpentanoic acid |
Standard InChI | InChI=1S/C34H46N4O6S/c1-5-17-38(18-6-2)29(21-26-12-14-27(39)15-13-26)32(41)36-23-31(40)35-16-19-45-30(22-25-10-8-7-9-11-25)33(42)37-28(34(43)44)20-24(3)4/h5-15,24,28-30,39H,1-2,16-23H2,3-4H3,(H,35,40)(H,36,41)(H,37,42)(H,43,44)/t28-,29-,30-/m0/s1 |
Standard InChIKey | CZRZYRKTYLLLRL-DTXPUJKBSA-N |
Isomeric SMILES | CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)SCCNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N(CC=C)CC=C |
SMILES | CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)SCCNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N(CC=C)CC=C |
Canonical SMILES | CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)SCCNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N(CC=C)CC=C |
Appearance | Solid powder |
Boiling Point | 929.4ºC at 760 mmHg |
Melting Point | N/A |
Description | ICI 154129, a peptide analog, is a selective δ opioid antagonist. |
Purity | >98% (or refer to the Certificate of Analysis) |
Sequence | YGFL(Modifications: Tyr-1 = N,N-diallyl-Tyr, Gly-2 - Phe-3 peptide bond replaced with Psi-(CH2S)) |
Shelf Life | >3 years if stored properly |
Solubility | Soluble in DMSO |
Storage | -20°C |
Synonyms | ICI 154129 ICI 154129, (R-(R*,S*))-isomer ICI 154129, (S-(R*,R*))-isomer ICI-154129 M 154,129 M-154,129 N,N-bis(allyl)-Tyr-Gly-Gly-psi-methylthio-Phe-Leu N,N-bis(allyl)-tyrosyl-glycyl-glycyl-psi-methylthio-phenylalanyl-leucine |
PubChem Compound | 3035055 |
Last Modified | Nov 11 2021 |
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